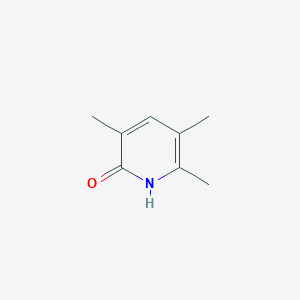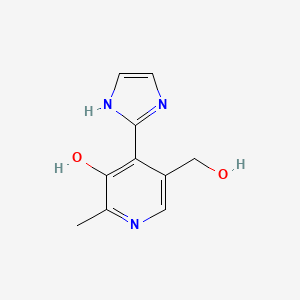
1H-Purine, 6-(fluoromethyl)-
Übersicht
Beschreibung
1H-Purine, 6-(fluoromethyl)- is a fluorinated derivative of purine, a heterocyclic aromatic organic compound.
Vorbereitungsmethoden
The synthesis of 1H-Purine, 6-(fluoromethyl)- can be achieved through several routes:
Analyse Chemischer Reaktionen
1H-Purine, 6-(fluoromethyl)- undergoes various chemical reactions, including:
Nucleophilic Substitution: The fluoromethyl group can participate in nucleophilic substitution reactions, where nucleophiles replace the fluorine atom.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the purine ring and the fluoromethyl group.
Wissenschaftliche Forschungsanwendungen
1H-Purine, 6-(fluoromethyl)- has several applications in scientific research:
Medicinal Chemistry: The compound is used as a building block in the synthesis of various pharmaceuticals, particularly those targeting purine metabolism and signaling pathways.
Chemical Biology: It serves as a probe in studying enzyme mechanisms and interactions involving purine derivatives.
Positron Emission Tomography (PET): The incorporation of fluorine-18 into the compound allows its use in PET imaging, providing insights into biological processes in vivo.
Wirkmechanismus
The mechanism of action of 1H-Purine, 6-(fluoromethyl)- involves its interaction with purine-binding enzymes and receptors. The fluoromethyl group enhances the compound’s binding affinity and specificity, allowing it to modulate enzymatic activity and signaling pathways. This makes it a valuable tool in studying purine-related biological processes .
Vergleich Mit ähnlichen Verbindungen
1H-Purine, 6-(fluoromethyl)- can be compared with other fluorinated purines:
2-Fluoropurine: Similar to 1H-Purine, 6-(fluoromethyl)-, 2-Fluoropurine has a fluorine atom at the 2-position, affecting its reactivity and biological activity.
8-Fluoropurine: This compound has a fluorine atom at the 8-position, which also alters its properties and applications.
6-(Trifluoromethyl)purine: The presence of a trifluoromethyl group at the 6-position provides different physicochemical characteristics compared to the fluoromethyl group.
1H-Purine, 6-(fluoromethyl)- stands out due to its unique substitution pattern, which offers distinct advantages in terms of reactivity and biological activity.
Eigenschaften
IUPAC Name |
6-(fluoromethyl)-7H-purine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5FN4/c7-1-4-5-6(10-2-8-4)11-3-9-5/h2-3H,1H2,(H,8,9,10,11) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WDJLEPWPMOQCDZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NC2=NC=NC(=C2N1)CF | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5FN4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10462559 | |
| Record name | 1H-Purine, 6-(fluoromethyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10462559 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
152.13 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
667420-76-0 | |
| Record name | 1H-Purine, 6-(fluoromethyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10462559 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![5-Methylfuro[3,2-b]pyridine-2-carboxylic acid](/img/structure/B3356431.png)

![5H-Pyrido[4,3-b]indole-3-carboxylic acid](/img/structure/B3356443.png)


![1,3-Dibromo-5-[2-(3,5-dibromophenyl)ethenyl]benzene](/img/structure/B3356473.png)
![3-Methyl-3H-pyrazolo[1,5-d]tetrazole](/img/structure/B3356480.png)

![6-Nitropyrrolo[1,2-a]indol-4-one](/img/structure/B3356495.png)
